molecular formula C9H5F2N B1396868 6,7-Difluoroisoquinoline CAS No. 1202006-80-1

6,7-Difluoroisoquinoline

Cat. No.: B1396868
CAS No.: 1202006-80-1
M. Wt: 165.14 g/mol
InChI Key: IZGNVOVLUDJCIM-UHFFFAOYSA-N
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Description

6,7-Difluoroisoquinoline is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of fluorine atoms at the 6 and 7 positions of the isoquinoline ring imparts unique chemical and physical properties to this compound. Fluorinated isoquinolines, including this compound, are of significant interest in pharmaceuticals and materials science due to their biological activities and light-emitting properties .

Safety and Hazards

The safety information for 6,7-Difluoroisoquinoline includes several hazard statements such as H315 (causes skin irritation) and H319 (causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and washing thoroughly after handling .

Future Directions

Fluorinated isoquinolines, including 6,7-Difluoroisoquinoline, are important components of pharmaceuticals and materials . They have attracted widespread attention due to their unique characteristics such as biological activities and light-emitting properties . Therefore, they are likely to continue being a subject of interest in future research and development efforts.

Biochemical Analysis

Biochemical Properties

6,7-Difluoroisoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atoms in its structure enhance its binding affinity and specificity towards certain biomolecules. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the inhibition or activation of their catalytic activities, thereby influencing metabolic pathways .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can result in altered phosphorylation states of proteins, thereby affecting downstream signaling events. Additionally, this compound has been reported to influence the expression of genes involved in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The fluorine atoms in its structure enhance its binding affinity towards target proteins, leading to the formation of stable complexes. These interactions can result in the inhibition or activation of enzyme activities, depending on the nature of the target protein. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies have shown that this compound can induce changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These effects are dose-dependent and can be attributed to the accumulation of the compound in specific tissues, leading to cellular damage and dysfunction .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can undergo phase I and phase II metabolic reactions, resulting in the formation of metabolites that may have different biochemical properties. The interaction with cytochrome P450 enzymes can influence the metabolic flux and levels of metabolites, thereby affecting overall cellular metabolism. Additionally, this compound can modulate the activity of enzymes involved in the synthesis and degradation of endogenous compounds, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with organic anion transporters and efflux pumps, which facilitate its uptake and efflux from cells. The distribution of this compound within tissues is influenced by its binding affinity towards specific proteins, leading to its accumulation in certain cellular compartments. This localization can affect its biochemical activity and interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects. The presence of specific targeting signals in its structure directs its transport to these compartments, where it can interact with target proteins and influence cellular processes. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can further regulate its subcellular localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoroisoquinoline can be achieved through various methods. One common approach involves the direct fluorination of isoquinoline derivatives. This can be done using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination reactions using robust and scalable processes. These methods often employ continuous flow reactors to ensure precise control over reaction conditions and to enhance safety and efficiency .

Properties

IUPAC Name

6,7-difluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGNVOVLUDJCIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729164
Record name 6,7-Difluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202006-80-1
Record name 6,7-Difluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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